molecular formula C11H10F4O2 B14060463 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14060463
M. Wt: 250.19 g/mol
InChI Key: LKBKDNBDFWZMIG-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with difluoromethoxy (OCF₂H) at the ortho (2-) position and difluoromethyl (CF₂H) at the para (4-) position (CAS: 929341-33-3; Molecular Formula: C₁₀H₁₀F₂O₂; Molecular Weight: 200.18) . Fluorine atoms are known to enhance lipophilicity, bioavailability, and resistance to oxidative metabolism, as highlighted in studies on fluorinated pharmaceuticals .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O2/c1-2-8(16)7-4-3-6(10(12)13)5-9(7)17-11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

LKBKDNBDFWZMIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Aromatic Ring Functionalization Followed by Ketone Formation

This approach prioritizes the introduction of difluoromethoxy and difluoromethyl groups onto the benzene ring prior to ketone installation. Electrophilic aromatic substitution (EAS) and nucleophilic fluorination are commonly employed. For instance, meta -directing groups facilitate regioselective substitution at the 2- and 4-positions.

Propan-1-One Moieties via Friedel-Crafts Acylation

Friedel-Crafts acylation of pre-functionalized benzene derivatives offers a direct route to the ketone. However, the electron-withdrawing nature of fluorine substituents necessitates activated aromatic systems or Lewis acid catalysts.

Synthesis of the Difluoromethoxy and Difluoromethyl Substituents

Difluoromethoxy Group Installation

The difluoromethoxy (-OCF2H) group is typically introduced via nucleophilic displacement of a leaving group (e.g., -Cl, -Br) using potassium difluoromethoxide (KOCF2H). For example:

$$
\text{Ar–X + KOCF}2\text{H} \xrightarrow{\text{DMSO, 80°C}} \text{Ar–OCF}2\text{H + KX}
$$

This method achieves >75% yield when X = Br and the aromatic ring is activated by electron-donating groups.

Difluoromethyl Group Introduction

The difluoromethyl (-CF2H) group is installed via:

  • Deoxofluorination : Treatment of ketones or aldehydes with reagents like Morph-DAST (morpholinosulfur trifluoride) converts carbonyl groups to -CF2H.
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of aryl halides with difluoromethyl zinc reagents (Ar–X + ZnCF2H → Ar–CF2H).

Propan-1-One Synthesis Routes

Friedel-Crafts Acylation of Functionalized Benzene Derivatives

Acyl chlorides react with fluorinated benzene derivatives in the presence of AlCl3:

$$
\text{Ar–H + CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{Ar–COCH}_3
$$

Yields range from 50–65% for highly fluorinated substrates due to reduced ring reactivity.

Oxidation of Propan-1-ol Precursors

Secondary alcohols are oxidized to ketones using Jones reagent (CrO3/H2SO4):

$$
\text{Ar–CH(OH)CH}2\text{CH}3 \xrightarrow{\text{CrO}3} \text{Ar–COCH}2\text{CH}_3
$$

This method avoids harsh Lewis acids but requires stable alcohol intermediates.

Convergent Synthesis Strategy

A modular approach using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor enables scalable production (up to 0.47 kg per batch):

  • Cyclobutane Ring Construction : Diisopropylmalonate alkylation forms the cyclobutanone core.
  • Fluorination : Morph-DAST converts ketones to gem-difluoro groups.
  • Functionalization : Bromination and nucleophilic substitution install target substituents.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Purity (%) Key Advantage Limitation
Friedel-Crafts Fluorobenzene derivatives 50–65 90–95 Direct ketone formation Low reactivity of fluorinated rings
Oxidation Propanol intermediates 70–80 85–90 Mild conditions Multi-step synthesis required
Convergent Synthesis Cyclobutane precursors 60–75 95–99 Scalability Complex precursor preparation

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic fluorination yields by stabilizing transition states. Non-polar solvents (toluene) favor Friedel-Crafts reactions by minimizing side reactions.

Catalytic Systems

  • Lewis Acids : AlCl3 and Fe(AcAc)3 improve electrophilic substitution rates.
  • Transition Metal Catalysts : Pd(PPh3)4 enables cross-coupling of fluorinated reagents.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or difluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and fluorine content. Key comparisons include:

Table 1: Substituent Comparison of Propan-1-one Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one -OCF₂H (2-), -CF₂H (4-) C₁₀H₁₀F₂O₂ 200.18
1-(4-(Difluoromethoxy)phenyl)propan-1-one -OCF₂H (4-) C₁₀H₁₀F₂O₂ 200.18
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one -OCH₂CH₃ (4-), -F (3-,5-) C₁₁H₁₂F₂O₂ 214.21
1-(2-Bromo-6-(difluoromethyl)phenyl)propan-1-one -Br (2-), -CF₂H (6-) C₁₀H₉BrF₂O 263.09
4-TFM MCAT (Synthetic Cathinone) -CF₃ (4-), -N-methylamino (2-) C₁₁H₁₂F₃NO 231.22
Key Observations:
  • Substituent Position : The ortho-difluoromethoxy group in the target compound distinguishes it from analogs like 1-(4-(difluoromethoxy)phenyl)propan-1-one, where the substituent is para. Positional differences significantly impact steric and electronic interactions with biological targets .
  • Fluorine Content: Dual fluorine substituents enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxy MCAT) . However, trifluoromethyl (-CF₃) groups (as in 4-TFM MCAT) exhibit stronger electron-withdrawing effects than difluoromethyl (-CF₂H) .
  • Biological Activity: Cathinone derivatives (e.g., 4-TFM MCAT) target monoamine transporters, but the absence of an amino group in the target compound suggests divergent pharmacological applications .

Physicochemical Properties

Fluorine’s inductive effects reduce basicity and increase lipophilicity (logP), improving membrane permeability.

Table 2: Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Boiling Point (°C)
Target Compound 2.34 ~0.5 (in DMSO) 310–315
1-(4-(Difluoromethoxy)phenyl)propan-1-one 2.30 ~0.6 (in DMSO) 305–310
4-TFM MCAT 2.78 ~1.2 (in H₂O) 290–295
  • Lipophilicity : The target compound’s logP (~2.34) is comparable to its para-substituted analog but lower than 4-TFM MCAT, reflecting the trifluoromethyl group’s stronger hydrophobicity .
  • Solubility: Lower aqueous solubility compared to cathinones (e.g., 4-TFM MCAT) aligns with its lack of ionizable groups .

Biological Activity

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes difluoromethoxy and difluoromethyl groups attached to a phenyl ring linked to a propan-1-one moiety. Its molecular formula is C₁₁H₁₀F₄O₂, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C₁₁H₁₀F₄O₂
  • Molecular Weight : 250.19 g/mol
  • Density : 1.246 g/cm³ (predicted)
  • Boiling Point : 301.3 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of fluorinated groups enhances its binding affinity, which can modulate enzyme activity and influence signal transduction pathways. This compound has been studied in the context of proteomics for its role in protein interactions and functions.

Interaction Studies

Research indicates that the compound's structural features significantly influence its reactivity with biological targets. Interaction studies have shown that the difluoromethoxy and difluoromethyl groups enhance the compound's efficacy in binding to specific proteins, potentially affecting gene expression and other cellular processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-oneC₁₁H₁₀F₄O₂Contains difluoromethoxy and difluoromethyl groupsDifferent positioning of substituents alters reactivity
1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-oneC₁₁H₁₀F₄O₂Similar fluorinated groupsVariation in methyl substitution affects properties
1-[4-(Difluoromethoxy)phenyl]propan-1-oneC₁₁H₁₀F₂O₂Lacks additional difluoromethyl groupSimpler structure may lead to different biological activities

The unique combination of functional groups in this compound enhances its reactivity and potential applications compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

  • Proteomic Studies : Research has demonstrated that this compound can modulate protein interactions involved in critical cellular processes. For instance, it has been used to investigate pathways related to cancer cell proliferation and apoptosis .
  • Enzyme Inhibition : A study highlighted its potential as an inhibitor for specific enzymes linked to metabolic pathways, suggesting therapeutic implications for metabolic disorders .
  • Signal Transduction : Another investigation focused on how this compound influences signal transduction pathways, particularly those involving MAP kinases, which are crucial for various cellular responses .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-(difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one, and how do reaction parameters influence yield?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation , leveraging electron-deficient aromatic systems. For example:

  • Claisen-Schmidt : Reacting a fluorinated benzaldehyde derivative with propanone under alkaline conditions (e.g., 10% NaOH in ethanol at 278–283 K) . Yields (~76%) depend on temperature control and stoichiometric ratios of reactants.
  • Friedel-Crafts : Using acyl chlorides and Lewis acids (e.g., AlCl₃) to introduce the ketone group. Fluorinated substituents may reduce reactivity, necessitating extended reaction times .
    Key parameters : Temperature (optimized near 280 K to avoid side reactions), solvent polarity (ethanol or DMF for recrystallization), and catalyst concentration .**

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how do fluorine substituents affect data interpretation?

Answer:

  • X-ray crystallography : Resolves steric effects of difluoromethoxy/difluoromethyl groups, confirming bond angles and crystal packing. Fluorine atoms induce strong electron-density peaks due to high atomic scattering factors .
  • NMR : 19F^{19}\text{F} NMR identifies distinct chemical shifts for CF3_3/CF2_2 groups (~-70 to -120 ppm). 1H^{1}\text{H} NMR shows splitting patterns from coupling with adjacent fluorines .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-F (~1100–1250 cm1^{-1}) confirm functional groups .

Advanced: How can researchers address contradictions between computational predictions and experimental spectral data for fluorinated aromatic ketones?

Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. Strategies include:

  • Solvent correction : Apply polarizable continuum models (PCM) to simulations to match experimental solvent environments .
  • Hirshfeld surface analysis : Compare theoretical vs. experimental X-ray data to identify intermolecular interactions (e.g., F⋯H or π-stacking) that alter spectral properties .
  • Dynamic NMR : Resolve temperature-dependent conformational changes in solution that static calculations may overlook .

Advanced: What strategies mitigate hydrolytic degradation of the difluoromethoxy group during storage or reaction conditions?

Answer:

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid nucleophilic attack by OH^- ions. Buffered solutions (e.g., phosphate) stabilize the compound .
  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2 or Ar) to minimize moisture exposure .
  • Protecting groups : Temporarily replace difluoromethoxy with tert-butyldimethylsilyl (TBS) groups during synthesis, followed by deprotection under mild acidic conditions .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitution reactions involving difluoromethylated aromatics?

Answer:

  • Directing groups : Introduce meta-directing substituents (e.g., -NO2_2) to counter the ortho/para-directing effects of fluorine .
  • Catalysts : Use Pd-mediated C-H activation to target specific positions, leveraging fluorine’s electron-withdrawing nature to stabilize transition states .
  • Low-temperature kinetics : Slow addition of electrophiles at 273–298 K reduces competing pathways, favoring thermodynamically controlled products .

Basic: What are the stability considerations for this compound under UV-Vis irradiation in photochemical studies?

Answer:
The ketone group is prone to Norrish-type photodegradation . Mitigation involves:

  • UV filters : Use quartz cells with cutoff filters (<300 nm) during irradiation experiments .
  • Radical quenchers : Add tert-butanol or ascorbic acid to scavenge reactive oxygen species (ROS) .
  • Monitoring : Track degradation via HPLC or UV-Vis absorbance changes at λ~270 nm (characteristic of aromatic ketones) .

Advanced: How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Steric effects : Difluoromethoxy groups hinder nucleophilic approach at the carbonyl carbon, reducing reaction rates. Use bulky nucleophiles (e.g., Grignard reagents) to exploit steric guidance .
  • Electronic effects : Fluorine’s -I effect increases carbonyl electrophilicity, favoring additions. However, conjugation with the aromatic ring may delocalize electron density, requiring activated nucleophiles (e.g., enolates) .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without stabilizing competing elimination pathways .

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